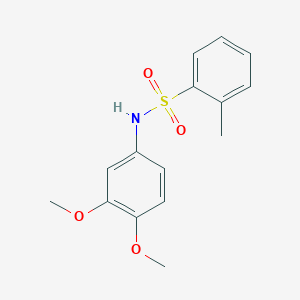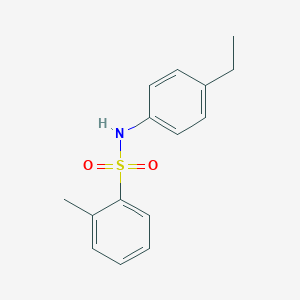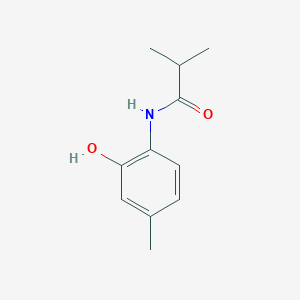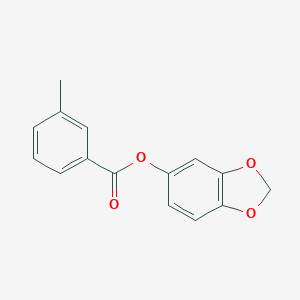
1,3-Benzodioxol-5-yl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl 3-methylbenzoate, also known as MDBP, is a chemical compound that belongs to the class of benzodioxoles. It is a synthetic compound that is commonly used in scientific research due to its unique properties. MDBP has been the subject of many studies, and its potential applications in various fields have been explored extensively.
Wirkmechanismus
The exact mechanism of action of 1,3-Benzodioxol-5-yl 3-methylbenzoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways and receptors in the body. It has been found to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl 3-methylbenzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidneys. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzodioxol-5-yl 3-methylbenzoate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-Benzodioxol-5-yl 3-methylbenzoate. One area of interest is its potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, as it has been found to exhibit cytotoxic effects on various cancer cell lines. Further studies are needed to fully explore the potential applications of 1,3-Benzodioxol-5-yl 3-methylbenzoate in these and other areas.
Synthesemethoden
1,3-Benzodioxol-5-yl 3-methylbenzoate can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl 3-methylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-3-2-4-11(7-10)15(16)19-12-5-6-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
ZUJXSVABWMVHBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
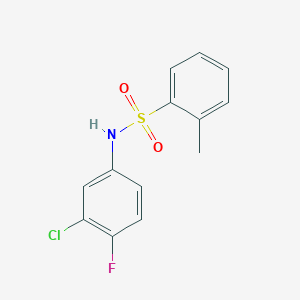
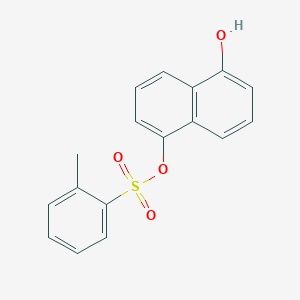
![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)
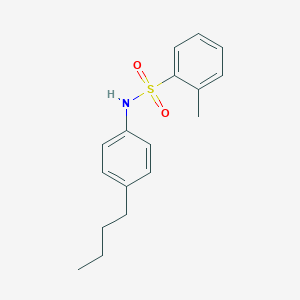
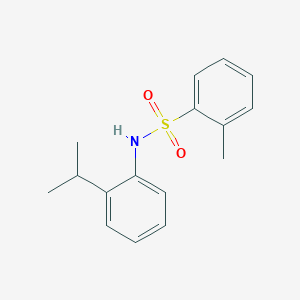
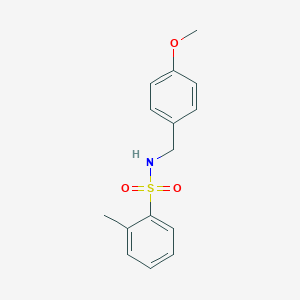
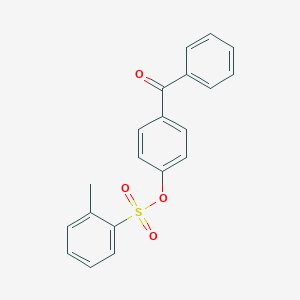
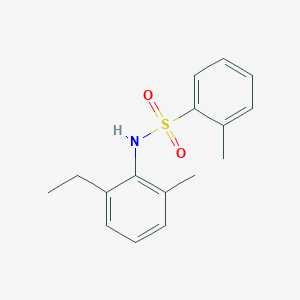
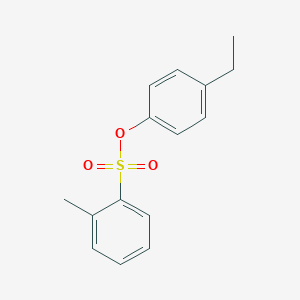
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
